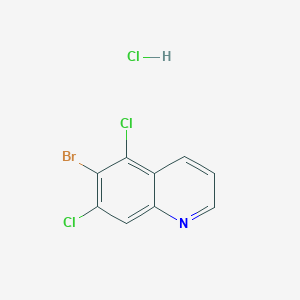

6-Bromo-5,7-dichloroquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-5,7-dichloroquinoline hydrochloride is a chemical compound with the CAS Number: 2567502-57-0 . It has a molecular weight of 313.41 . It is typically stored at room temperature and is available in powder form .

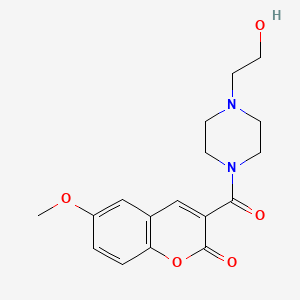

Molecular Structure Analysis

The Inchi Code for 6-Bromo-5,7-dichloroquinoline hydrochloride is1S/C9H4BrCl2N.ClH/c10-8-6 (11)4-7-5 (9 (8)12)2-1-3-13-7;/h1-4H;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

6-Bromo-5,7-dichloroquinoline hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Anticancer Potential

6-Bromo-5,7-dichloroquinoline;hydrochloride: has shown promise in the field of oncology. Derivatives of quinoline, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated significant anticancer activity against various cancer cell lines, including HeLa, HT29, and C6, with IC50 values ranging from 3.7 to 16.3 µM . This suggests that 6-Bromo-5,7-dichloroquinoline;hydrochloride could be a valuable scaffold for developing new anticancer agents.

Antimicrobial Activity

Quinoline derivatives are known for their broad-spectrum bioactivity, which includes antimicrobial properties. The structural motif of quinoline is considered a pharmacophore due to its efficacy in medicinal chemistry, potentially paving the way for novel drug development against various microbial infections .

Anti-Inflammatory Uses

The anti-inflammatory properties of quinoline derivatives make them suitable candidates for drug development in treating inflammatory conditions. The compound’s ability to modulate inflammatory pathways can be harnessed to create effective treatments for diseases characterized by inflammation .

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs. Hybrid conjugates of quinoline derivatives exhibit considerable antimalarial activity against both wild and mutant parasites, highlighting the potential of 6-Bromo-5,7-dichloroquinoline;hydrochloride in this field .

Anti-Tuberculosis Activity

The fight against tuberculosis (TB) can benefit from the therapeutic potential of quinoline derivatives. Their activity against mycobacterial strains offers a promising avenue for developing new anti-TB medications .

Anti-SARS-CoV-2 (COVID-19)

In the context of the recent pandemic, quinoline derivatives have been explored for their anti-SARS-CoV-2 activity. The urgency to find effective treatments against COVID-19 has led to the investigation of various quinoline scaffolds, including 6-Bromo-5,7-dichloroquinoline;hydrochloride, for their potential use in combating the virus .

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-5,7-dichloroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOWGUFIMCVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5,7-dichloroquinoline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)

![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)

![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)